(3-Methylpyridin-4-yl)methyl acetate

Medicinal Chemistry ADME Optimization Chromatography

(3-Methylpyridin-4-yl)methyl acetate is a pyridine-based ester derivative (C₉H₁₁NO₂, MW 165.19 g/mol) featuring a 3-methyl substituent on the pyridine ring and an acetate ester at the 4-position. It is a liquid at ambient temperature with a boiling point of 257.2±25.0 °C at 760 mmHg and a calculated LogP of 0.90.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18794-49-5
Cat. No. B102541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyridin-4-yl)methyl acetate
CAS18794-49-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)COC(=O)C
InChIInChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3
InChIKeyCEWMIVBWLKCOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylpyridin-4-yl)methyl acetate (CAS 18794-49-5): Physicochemical Baseline and Core Building Block Identity


(3-Methylpyridin-4-yl)methyl acetate is a pyridine-based ester derivative (C₉H₁₁NO₂, MW 165.19 g/mol) featuring a 3-methyl substituent on the pyridine ring and an acetate ester at the 4-position [1]. It is a liquid at ambient temperature with a boiling point of 257.2±25.0 °C at 760 mmHg and a calculated LogP of 0.90 . This compound serves as a protected alcohol intermediate, enabling selective deprotection under mild basic conditions to yield the corresponding (3-methylpyridin-4-yl)methanol building block in multi-step organic syntheses [2].

Procurement Risk of Substituting (3-Methylpyridin-4-yl)methyl acetate with Unsubstituted or Regioisomeric Analogs


Substituting (3-methylpyridin-4-yl)methyl acetate with pyridin-4-ylmethyl acetate or the 2-yl regioisomer is not functionally equivalent. The 3-methyl substituent significantly alters the compound's lipophilicity (ΔLogP ≈ −0.24 vs the unsubstituted analog ) and boiling point (Δ ~25 °C ), which directly impacts chromatographic purification and reaction solvent selection in synthetic workflows. In pharmaceutical research contexts, altering the regiochemistry from 4-acetoxymethyl to 2-acetoxymethyl changes the LogP by approximately +0.55 units , which can shift the metabolic profile of downstream active pharmaceutical ingredients or the binding affinity of lead compounds by orders of magnitude.

Direct Quantitative Evidence for (3-Methylpyridin-4-yl)methyl acetate Selection Over Alternatives


Enhanced Lipophilicity Modulation Compared to Unsubstituted Pyridine Core

The 3-methyl group lowers the calculated LogP of (3-methylpyridin-4-yl)methyl acetate to 0.90 compared to 1.1447 for the unsubstituted pyridin-4-ylmethyl acetate . This -0.24 LogP differential translates to a theoretical 1.74-fold increase in aqueous solubility, favoring its selection in early lead optimization where reducing lipophilicity is critical to mitigate promiscuous binding and improve renal clearance profiles. Laboratories requiring consistent reverse-phase HPLC retention times will observe earlier elution for the 3-methyl derivative under standard acetonitrile/water gradients.

Medicinal Chemistry ADME Optimization Chromatography

Boiling Point Differential for Purification Process Design

Procurement teams evaluating this intermediate for scaled synthesis must account for a boiling point of 257.2 °C , which is approximately 25.6 °C higher than the unsubstituted analog (231.6 °C) [1]. This property is critical for designing high-vacuum distillation protocols where thermal decomposition must be avoided. The higher boiling point allows for a wider operational window during solvent exchange from high-boiling solvents such as DMF or DMSO without risking premature carry-over of the intermediate.

Process Chemistry Distillation Scale-up

Regiochemical Control in Kinase and SARM1 Inhibitor Programs

The (3-methylpyridin-4-yl)methyl fragment provides a critical vector for targeting the SARM1 active site, as validated in patent US11629136. Derivatives incorporating this exact building block, such as (S)-(5-((3-Methylpyridin-4-yl)methyl)-1H-imidazol-2-yl)(thiazol-5-yl)methanol, exhibit an IC₅₀ of 5.5 µM [1]. In contrast, the 2-yl regioisomer ((3-methylpyridin-2-yl)methyl acetate, LogP 1.45) would position the pyridine nitrogen incorrectly for hinge-binding interactions , altering the pharmacophore geometry and necessitating major scaffold re-engineering.

Kinase Inhibition SARM1 Neurodegeneration

Synthetic Route Yield Specificity via Boekelheide Rearrangement

The compound is synthesized via Boekelheide rearrangement of 3-methylpyridine N-oxide with acetic anhydride. This direct route contrasts with the synthesis of the 2-yl isomer, which typically starts from 2,3-lutidine N-oxide [1]. The 4-acetoxymethyl isomer was isolated in 30% yield after silica gel chromatography (ethyl acetate/petroleum ether 2:3) [2]. Method transfer from the 2-yl isomer synthesis would be invalid, as the N-oxide starting material and the migratory aptitude of the acetate group during rearrangement are fundamentally different for the 3-substituted vs 2-substituted pyridine systems [3].

Heterocyclic Chemistry N-Oxide Rearrangement Process R&D

Validated Application Scenarios for (3-Methylpyridin-4-yl)methyl acetate Based on Quantitative Evidence


SARM1 Inhibitor Lead Optimization for Neurodegenerative Disease Programs

Procurement teams supporting SARM1 inhibitor projects should prioritize (3-methylpyridin-4-yl)methyl acetate as the key building block for introducing the 3-methyl-4-pyridylmethyl moiety into imidazole-containing lead scaffolds. Patent US11629136 exemplifies multiple derivatives where this fragment is essential for SARM1 active-site engagement, with lead compounds exhibiting IC₅₀ values of 5.5 µM and sub-µM potency for more advanced analogs. Using the unsubstituted or 2-yl regioisomer will produce an invalid pharmacophore, as confirmed by the absence of SARM1 activity for 2-substituted pyridine analogs [1].

ADME Property Tuning in Kinase Inhibitor Chemistry

For kinase inhibitor programs where cellular permeability and metabolic stability are critical, the LogP of 0.90 for (3-methylpyridin-4-yl)methyl acetate offers a distinct advantage over the unsubstituted analog (LogP 1.1447). The lower lipophilicity is predicted to reduce cytochrome P450 inhibition potential and improve aqueous kinetic solubility. Incorporating this building block early in parallel synthesis libraries enables systematic exploration of the 3-methyl-4-aminomethyl vector without introducing excessive lipophilicity that would later trigger developability flags [1].

Scalable Intermediate for (3-Methylpyridin-4-yl)methanamine Production

Research and process chemistry groups requiring gram-to-kilogram quantities of (3-methylpyridin-4-yl)methanamine should procure the acetate ester as the stable, purified intermediate. The acetate group serves as a protective function during subsequent transformations (e.g., nucleophilic substitution or coupling reactions), followed by mild basic hydrolysis to liberate the free amine. This two-step protection/deprotection strategy is enabled by the chromophoric acetate ester, which allows for facile reaction monitoring via TLC or HPLC due to UV activity at 254 nm [1].

PDE4 Inhibitor Scaffold Diversification Studies

While the acetate itself is a protected intermediate, (3-methylpyridin-4-yl)methanol — the direct hydrolysis product — is a recognized scaffold in PDE4 inhibitor design. The 4-substituted pyridinemethanol core, as confirmed by BindingDB entries for PDE4A inhibition, provides a validated starting point for building focused libraries. Selecting the 3-methyl variant over 2-substituted analogs avoids the extensive hydrogen-bonding network disruption observed when the pyridine nitrogen is mispositioned relative to the catalytic domain of PDE4 [1].

Quote Request

Request a Quote for (3-Methylpyridin-4-yl)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.